molecular formula C22H23N3O B2679188 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874639-60-8

1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2679188
CAS No.: 874639-60-8
M. Wt: 345.446
InChI Key: AFRVVDXVYRJARR-UHFFFAOYSA-N
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Description

1-Allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a 2-methylbenzyl substitution on the benzimidazole nitrogen and an allyl group on the pyrrolidinone ring. This structural framework confers unique physicochemical and biological properties. The compound’s synthesis typically involves condensation reactions between substituted o-phenylenediamines and carbonyl-containing intermediates under acidic conditions, followed by functionalization of the pyrrolidinone core .

Properties

IUPAC Name

4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-3-12-24-14-18(13-21(24)26)22-23-19-10-6-7-11-20(19)25(22)15-17-9-5-4-8-16(17)2/h3-11,18H,1,12-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRVVDXVYRJARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with an appropriate aldehyde to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties, derived from the evidence:

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound : 1-Allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Allyl (pyrrolidinone), 2-methylbenzyl (benzimidazole) Data not explicitly provided; inferred similarity in solubility and stability Likely modulated by lipophilic 2-methylbenzyl group
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3,5-Dichloro-2-hydroxyphenyl, 5-fluoro (benzimidazole) High cytotoxic activity against A549 cells (IC₅₀ ~1.2 µM) Potent anticancer candidate
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one 2-Methylphenyl (pyrrolidinone), unsubstituted benzimidazole Commercial availability (CAS: 491874-24-9); discontinued production Unknown; structural simplicity suggests lower potency
4-(1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-allylpyrrolidin-2-one Allyl (pyrrolidinone), 2-chlorobenzyl (benzimidazole) Higher electronegativity due to Cl substituent; potential enhanced binding Undocumented but inferred enhanced reactivity
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Naphthalenyl-thiazole, aryl groups (pyrrolidinone) Moderate yields (60–70%); characterized by NMR and IR Anticancer and antimicrobial potential (untested)
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzylpiperidinyl, Cl-substituted benzimidazole Piperidine ring enhances solubility; Cl may improve bioavailability Likely CNS-targeted due to piperidine moiety

Structural and Functional Differences

  • However, it lacks electron-withdrawing groups (e.g., Cl, F), which are critical for biological activity in analogs like the 5-fluoro derivative . Allyl vs.

Physicochemical Properties

  • Melting Points : Analogous compounds with hydroxy or chloro substituents (e.g., 21b in ) exhibit higher melting points (214–232°C) due to intermolecular hydrogen bonding, whereas the target compound’s methylbenzyl group may reduce crystallinity, lowering its melting point.
  • Synthetic Yields: The target compound’s synthesis likely mirrors the high yields (90–97%) reported for structurally related benzimidazole-pyrrolidinones , though substituent steric effects (e.g., allyl vs. phenyl) could moderately reduce efficiency.

Biological Activity

1-Allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzimidazole moiety and a pyrrolidinone ring, which contribute to its diverse pharmacological properties. The following sections provide an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈N₂O, with a molecular weight of approximately 306.39 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by alkylation and cyclization processes. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation markers in various models.
  • Antimicrobial Effects : It shows promise against several bacterial strains, indicating potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets within biological systems. For instance:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Case Studies and Research Findings

Table 1: Summary of Biological Activities and Findings

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells; specific pathways under investigation
Anti-inflammatoryReduces cytokine levels in inflammatory models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of similar benzimidazole derivatives, compounds were found to significantly inhibit the growth of human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the potential role of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate immune responses effectively .

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